molecular formula C21H21NO5 B12836496 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((S)-tetrahydrofuran-3-yl)acetic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((S)-tetrahydrofuran-3-yl)acetic acid

Cat. No.: B12836496
M. Wt: 367.4 g/mol
InChI Key: BLVWTMAIPKJGEW-YJYMSZOUSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((S)-tetrahydrofuran-3-yl)acetic acid is a complex organic compound that is often used in the field of peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids during peptide synthesis. The compound’s structure includes a tetrahydrofuran ring, which adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((S)-tetrahydrofuran-3-yl)acetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of automated peptide synthesizers that can handle large volumes and ensure high purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((S)-tetrahydrofuran-3-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the Fmoc group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((S)-tetrahydrofuran-3-yl)acetic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((S)-tetrahydrofuran-3-yl)acetic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The tetrahydrofuran ring provides additional stability and reactivity, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid

Uniqueness

What sets (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((S)-tetrahydrofuran-3-yl)acetic acid apart from similar compounds is its unique combination of the Fmoc protective group and the tetrahydrofuran ring. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis where precise control over reaction conditions is required .

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(3S)-oxolan-3-yl]acetic acid

InChI

InChI=1S/C21H21NO5/c23-20(24)19(13-9-10-26-11-13)22-21(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t13-,19+/m1/s1

InChI Key

BLVWTMAIPKJGEW-YJYMSZOUSA-N

Isomeric SMILES

C1COC[C@@H]1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1COCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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